molecular formula C10H9F3OS B14774154 (4-(Trifluoromethylthio)phenyl)propanal CAS No. 1057671-20-1

(4-(Trifluoromethylthio)phenyl)propanal

Cat. No.: B14774154
CAS No.: 1057671-20-1
M. Wt: 234.24 g/mol
InChI Key: DIGPSXWYLRAIRT-UHFFFAOYSA-N
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Description

(4-(Trifluoromethylthio)phenyl)propanal is an organic compound with the molecular formula C10H9F3OS and a molecular weight of 234.24 g/mol It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of (4-(Trifluoromethylthio)phenyl)propanal may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethylthio)phenyl)propanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethylthio group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include:

    Carboxylic acids: from oxidation reactions.

    Alcohols: from reduction reactions.

    Substituted phenyl derivatives: from substitution reactions.

Scientific Research Applications

(4-(Trifluoromethylthio)phenyl)propanal has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways and interactions involving trifluoromethylthio groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Trifluoromethylthio)phenyl)propanal involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aldehyde group can also undergo reactions that contribute to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenyl ring with a hydroxyl group.

    4-(Trifluoromethylthio)phenylacetic acid: Contains a trifluoromethylthio group attached to a phenyl ring with an acetic acid group.

Uniqueness

(4-(Trifluoromethylthio)phenyl)propanal is unique due to the presence of both a trifluoromethylthio group and an aldehyde group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1057671-20-1

Molecular Formula

C10H9F3OS

Molecular Weight

234.24 g/mol

IUPAC Name

3-[4-(trifluoromethylsulfanyl)phenyl]propanal

InChI

InChI=1S/C10H9F3OS/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-7H,1-2H2

InChI Key

DIGPSXWYLRAIRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC=O)SC(F)(F)F

Origin of Product

United States

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